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  • Product: (1,3-13C2)propan-2-ol
  • CAS: 117072-72-7

Core Science & Biosynthesis

Foundational

Distinguishing the Tracer from the Traced: A Guide to (1,3-¹³C₂)propan-2-ol and its Natural Counterpart

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern analytical and metabolic research, stable isotope-labeled compounds are indispensable tools....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical and metabolic research, stable isotope-labeled compounds are indispensable tools. This guide provides a detailed technical examination of (1,3-¹³C₂)propan-2-ol, a ¹³C-labeled isotopologue of isopropanol, contrasting it with its naturally occurring, unlabeled form. We will delve into the fundamental atomic and physical distinctions, explore the profound implications of isotopic labeling on its applications, and provide validated, step-by-step protocols for its analytical differentiation. This document serves as a comprehensive resource for researchers leveraging stable isotopes in mass spectrometry, NMR-based metabolic flux analysis, and pharmacokinetic studies, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: Beyond the Elemental Formula

At first glance, (1,3-¹³C₂)propan-2-ol and natural isopropanol share the same chemical formula, C₃H₈O, and exhibit nearly identical chemical reactivity. Both are colorless, flammable liquids with a characteristic alcoholic odor.[1][2] The critical difference, however, lies at the subatomic level—the isotopic composition of the carbon backbone.

Natural isopropanol is composed of elements at their natural isotopic abundance. Carbon, in nature, exists predominantly as the stable isotope ¹²C (~98.9%), with a small fraction being the heavier stable isotope, ¹³C (~1.1%).[3] In contrast, (1,3-¹³C₂)propan-2-ol is a synthetic molecule where the carbon atoms at positions 1 and 3 have been intentionally replaced with the ¹³C isotope, typically to an enrichment of 99 atom % ¹³C. This subtle yet powerful modification does not alter the molecule's chemical behavior in biological systems but provides a distinct mass signature that makes it an invaluable tracer.

Figure 1: Molecular structures showing isotopic differences.

Comparative Physicochemical Properties

The primary physical distinction arising from isotopic enrichment is an increase in molecular mass. This seemingly minor change has significant consequences for analytical detection, though it imparts only subtle changes to bulk physical properties.

PropertyNatural Isopropanol(1,3-¹³C₂)propan-2-olRationale for Difference
Chemical Formula C₃H₈O(¹³CH₃)₂CHOHIsotopic substitution at C1 and C3 positions.
Average Molar Mass ~60.10 g/mol [4]~62.08 g/mol Each ¹³C atom adds one neutron, increasing the mass by ~1.003 Da per substitution.
Natural ¹³C Abundance ~1.1% at each carbon~1.1% at C2; >99% at C1, C3Synthetically enriched at specific positions.
Mass Shift (M+) MM+2Two heavy isotopes are present in the labeled molecule.
Melting Point -89.5 °C-89.5 °C (lit.)Isotopic substitution has a negligible effect on intermolecular forces.
Boiling Point 82.6 °C[2]82 °C (lit.)Heavier isotopologues may have infinitesimally different vapor pressures, but the effect is minimal.
Density @ 25°C 0.786 g/mL0.813 g/mLThe increased mass within the same molecular volume results in a slightly higher density.

Application and Functional Divergence: The Power of a Silent Label

The utility of (1,3-¹³C₂)propan-2-ol stems from its identity as a "stable isotope tracer." Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes do not decay and are safe for use in human subjects, making them ideal for drug development and clinical research.[3]

Metabolic Fate and Flux Analysis

A primary application is tracing metabolic pathways. Isopropanol is metabolized in the liver by alcohol dehydrogenase to acetone.[5][6] When (1,3-¹³C₂)propan-2-ol is introduced into a biological system, it follows the exact same metabolic route. However, the resulting acetone metabolite retains the ¹³C labels, becoming (1,3-¹³C₂)acetone.

This allows researchers to:

  • Quantify Conversion Rates: By measuring the ratio of labeled to unlabeled acetone, one can precisely determine the rate of isopropanol metabolism without interference from endogenous acetone pools.

  • Trace Carbon Skeletons: The ¹³C atoms can be traced as they are incorporated into other downstream metabolites, providing a clear map of the molecule's biochemical journey.[3][7]

G cluster_0 Endogenous Pathway cluster_1 Tracer Pathway IPA_nat Natural Isopropanol (M=60.1) ACE_nat Natural Acetone (M=58.1) IPA_nat->ACE_nat Alcohol Dehydrogenase IPA_labeled (1,3-¹³C₂)propan-2-ol (M=62.1) ACE_labeled (1,3-¹³C₂)acetone (M=60.1) IPA_labeled->ACE_labeled Alcohol Dehydrogenase

Figure 2: Metabolic pathway of isopropanol to acetone.

Gold Standard Internal Standard for Mass Spectrometry

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), accuracy is paramount. Stable isotope-labeled compounds are considered the gold standard for internal standards.[8]

Causality: The ideal internal standard should behave identically to the analyte of interest (the "natural" compound) during sample preparation, chromatography, and ionization, but be distinguishable by the detector. (1,3-¹³C₂)propan-2-ol fits this perfectly. It co-elutes with natural isopropanol from the LC column and experiences the same matrix effects in the MS ion source. However, the mass spectrometer easily distinguishes it due to its +2 Da mass difference. By adding a known amount of the labeled standard to every sample, one can calculate the concentration of the natural analyte by the ratio of their detector responses. This reliably corrects for sample loss during extraction and variations in instrument performance.[7][8]

G A 1. Sample Collection (e.g., Plasma, Urine) B 2. Spiking Add known amount of (1,3-¹³C₂)propan-2-ol A->B C 3. Sample Preparation (e.g., Protein Precipitation) B->C D 4. LC Separation Analytes co-elute C->D E 5. MS Detection Separate by mass (M vs M+2) D->E F 6. Quantification Calculate Area Ratio: (Natural / Labeled) E->F

Figure 3: Workflow for LC-MS using a labeled internal standard.

Analytical Differentiation: Protocols and Interpretation

Distinguishing between the two compounds requires specialized analytical instrumentation capable of differentiating based on mass or nuclear properties.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol describes a self-validating system for the quantification of isopropanol in a biological matrix (e.g., plasma) using (1,3-¹³C₂)propan-2-ol as an internal standard (IS).

1. Reagent and Standard Preparation:

  • Prepare a stock solution of natural isopropanol (1 mg/mL in methanol).
  • Prepare a stock solution of (1,3-¹³C₂)propan-2-ol (1 mg/mL in methanol).
  • Create a working IS solution by diluting the IS stock to 1 µg/mL in water.
  • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the natural isopropanol stock into the blank matrix.

2. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 20 µL of the working IS solution (1 µg/mL). Vortex briefly.
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer 200 µL of the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions:
  • Isopropanol (Analyte): Q1: m/z 61.1 → Q3: m/z 43.1
  • (1,3-¹³C₂)propan-2-ol (IS): Q1: m/z 63.1 → Q3: m/z 45.1

4. Data Analysis and Validation:

  • Integrate the peak areas for both the analyte and IS transitions.
  • Calculate the Area Ratio (Analyte Area / IS Area) for each sample.
  • Construct a calibration curve by plotting the Area Ratio vs. Concentration for the calibration standards. Apply a linear regression (1/x² weighting).
  • Determine the concentration of isopropanol in unknown samples by back-calculating from their Area Ratio using the regression equation.
  • The method is validated if the QC samples are within ±15% of their nominal value.
Protocol: Structural Confirmation by ¹³C-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural information and confirms the position of the isotopic labels.

1. Sample Preparation:

  • Dissolve ~10-20 mg of the sample (either natural or labeled isopropanol) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Experiment:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
  • Experiment: Standard proton-decoupled ¹³C NMR experiment.
  • Key Parameters:
  • Pulse Program: zgpg30 or similar with proton decoupling.
  • Spectral Width: ~200 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans: Natural Isopropanol may require several thousand scans due to low ¹³C abundance. (1,3-¹³C₂)propan-2-ol will require significantly fewer scans (e.g., 64-128) for the labeled carbons.

3. Spectral Interpretation:

  • Natural Isopropanol: The spectrum will show two small signals corresponding to the two chemically distinct carbons (C1/C3 are equivalent, C2 is unique). The signals will be singlets (due to proton decoupling) and their intensity will be low, reflecting the 1.1% natural abundance of ¹³C.[9][10]
  • (1,3-¹³C₂)propan-2-ol: The spectrum will be dramatically different.
  • C1/C3 Signal: An extremely intense signal will be observed for the methyl carbons, as they are ~99% ¹³C-enriched. This signal will appear as a doublet due to one-bond coupling to the C2 carbon's ¹²C nucleus (a very small satellite from ¹³C-¹³C coupling might be visible).
  • C2 Signal: The signal for the central carbon will be a triplet (or more complex multiplet) due to coupling to the two adjacent ¹³C nuclei at C1 and C3. This ¹³C-¹³C coupling is a definitive confirmation of the labeling pattern and is virtually absent in the natural isopropanol spectrum.[11][12]

Conclusion: A Tale of Two Molecules

While chemically congruent, natural isopropanol and (1,3-¹³C₂)propan-2-ol exist in fundamentally different worlds of application. Natural isopropanol is a bulk chemical, a solvent, and a disinfectant. Its labeled counterpart is a high-precision analytical tool, enabling researchers to trace metabolic pathways, quantify exposure with unparalleled accuracy, and validate drug development assays. Understanding their core differences is essential for any scientist aiming to leverage the power of stable isotope tracers to push the boundaries of biochemical and pharmaceutical research.

References

  • What Are The Properties Of Isopropanol? - Chemistry For Everyone . YouTube. Available at: [Link]

  • 13C NMR spectroscopy and application of carbon isotopes . Mesbah Energy. Available at: [Link]

  • Isotopic Fractionation of Stable Carbon Isotopes . Beta Analytic. Available at: [Link]

  • 13C Carbon NMR Spectroscopy . Chemistry Steps. Available at: [Link]

  • Isopropanol Toxicity . NCBI Bookshelf. Available at: [Link]

  • Common Applications of Carbon-13 in the Medical Field . Moravek. Available at: [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi . RSC Publishing. Available at: [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . PMC. Available at: [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings . ResearchGate. Available at: [Link]

  • 5.7: 13C-NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos . PMC. Available at: [Link]

  • Isotopologue Ratios Identify 13C‐Depleted Biomarkers in Environmental Samples Impacted by Methane Turnover . PMC. Available at: [Link]

  • 13C NMR spectra of isopropyl alcohol extracts . ResearchGate. Available at: [Link]

  • Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry . PubMed. Available at: [Link]

  • 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells . ACS Publications. Available at: [Link]

  • Isopropyl alcohol . Wikipedia. Available at: [Link]

  • Debottlenecking the 1,3-propanediol pathway by metabolic engineering . PubMed. Available at: [Link]

  • 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? . ResearchGate. Available at: [Link]

  • Pharmacokinetic analysis of a case of isopropanol intoxication . ResearchGate. Available at: [Link]

  • 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research . ACS Publications. Available at: [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
  • (ngcontent-ng-c1989010908="" class="ng-star-inserted">13C_3)Propan-2-ol | C3H8O . PubChem. Available at: [Link]

  • Electrochemical synthesis of propylene from carbon dioxide on copper nanocrystals . NIH. Available at: [Link]

  • Isopropyl Alcohol (IPA) . Monument Chemical. Available at: [Link]

  • Exhaled isopropanol: new potential biomarker in diabetic breathomics and its metabolic correlations with acetone . RSC Publishing. Available at: [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices . PubMed. Available at: [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products . Frontiers. Available at: [Link]

  • Absorption, distribution, metabolism, and excretion of 2,2-bis(bromomethyl)-1,3-propanediol in male fischer-344 rats . PubMed. Available at: [Link]

  • Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications . MDPI. Available at: [Link]

  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system . RSC Publishing. Available at: [Link]

  • Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus . International Journal of Chemistry. Available at: [Link]

  • Isopropanol Toxicology Overview . EBM Consult. Available at: [Link]

  • 1,3-Diamino-2-propanol | C3H10N2O . PubChem. Available at: [Link]

  • Isopropanol poisoning . PubMed. Available at: [Link]

  • Carbon-13 NMR Spectroscopy . YouTube. Available at: [Link]

  • Isopropyl Alcohol Structure – C3H8O . BYJU'S. Available at: [Link]

  • Isopropyl Alcohol . NIST WebBook. Available at: [Link]

Sources

Exploratory

(1,3-13C2)propan-2-ol CAS number and molecular weight

Technical Whitepaper: Characterization and Applications of (1,3-13C2)Propan-2-ol Executive Summary (1,3-13C2)Propan-2-ol is a stable isotope-labeled isotopologue of isopropyl alcohol where the terminal methyl carbons are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Applications of (1,3-13C2)Propan-2-ol

Executive Summary (1,3-13C2)Propan-2-ol is a stable isotope-labeled isotopologue of isopropyl alcohol where the terminal methyl carbons are substituted with Carbon-13.[1] Unlike its deuterated counterparts, this


C-labeled variant offers distinct advantages in mass spectrometry and NMR spectroscopy, particularly regarding retention time stability in chromatography and specific spin-coupling patterns for structural elucidation.[1] This guide details its physicochemical properties, synthesis pathways, and critical applications in quantitative bioanalysis.[1]

Chemical Identity & Physical Properties

The precise characterization of (1,3-13C2)propan-2-ol distinguishes it from standard isopropanol (IPA) and other isotopomers.[1]

PropertyDataNotes
Compound Name (1,3-13C2)Propan-2-olSynonyms: Isopropanol-1,3-13C2
CAS Number 117072-72-7 Distinct from unlabeled IPA (67-63-0)
Molecular Formula

Labeled at positions 1 and 3
Molecular Weight 62.08 g/mol +2 Da shift vs. unlabeled (60.10 g/mol )
Appearance Colorless LiquidIndistinguishable from IPA visually
Boiling Point 82 °CIdentical to unlabeled IPA
Isotopic Purity Typically ≥99 atom %

C
Critical for MS background reduction

Technical Insight: The mass shift of +2 Daltons (M+2) makes this isotope ideal for mass spectrometry applications where M+1 overlaps from natural abundance


C (approx. 1.1%) might interfere with quantification.

Synthesis & Production Workflow

The production of (1,3-13C2)propan-2-ol typically follows a high-yield reduction pathway starting from commercially available (1,3-13C2)acetone.[1] This method ensures the isotopic label integrity is maintained without scrambling.[1]

Synthesis Protocol: Hydride Reduction

Reagents: (1,3-13C2)Acetone, Sodium Borohydride (NaBH


), Methanol (solvent).[1]
  • Setup: Charge a reaction vessel with methanol and cool to 0°C to modulate the exothermic nature of the reaction.

  • Addition: Add (1,3-13C2)acetone slowly.

  • Reduction: Add NaBH

    
     portion-wise. The hydride attacks the carbonyl carbon (C2), converting the ketone to a secondary alcohol.
    
    • Mechanism Note: Since C2 is unlabeled in the precursor, it remains

      
      C. The labels on C1 and C3 remain undisturbed.
      
  • Quenching: Quench with dilute HCl to decompose excess borohydride.

  • Purification: Distill the product (bp 82°C) to remove solvent and salts.

Visualizing the Synthesis Pathway

SynthesisPathway Acetone (1,3-13C2)Acetone (Precursor) Intermediate Alkoxide Intermediate Acetone->Intermediate Hydride Attack Reagent NaBH4 / MeOH (Reduction) Reagent->Intermediate Product (1,3-13C2)Propan-2-ol (Final Product) Intermediate->Product Acid Quench (H+)

Figure 1: Step-wise reduction of labeled acetone to labeled isopropanol.

Analytical Characterization

Mass Spectrometry (MS)
  • Target Ion: In Electron Impact (EI) ionization, the molecular ion

    
     is observed at m/z 62 .[1]
    
  • Fragmentation:

    • Loss of a labeled methyl group (

      
      , mass 16) results in a fragment at m/z 46  (compared to m/z 45 in unlabeled IPA).
      
    • This specific fragmentation pattern (M-16) confirms the position of the labels on the methyl groups.[1]

Nuclear Magnetic Resonance (NMR)
  • 
    C-NMR: 
    
    • C1/C3 (Methyls): Intense signal at ~25 ppm.[1] Due to

      
      C-
      
      
      
      C coupling (if C2 were labeled) or symmetry, this appears as a strong singlet in decoupled spectra, but satellite peaks may exist if C2 has natural abundance
      
      
      C.[1]
    • C2 (Methine): Signal at ~64 ppm.[1] In this isotopologue, C2 is

      
      C. However, in a proton-coupled spectrum, or if observing satellites, one would see coupling to the adjacent 
      
      
      
      C nuclei.[1]
  • 
    H-NMR: 
    
    • The methyl protons (

      
      H) are attached to 
      
      
      
      C.[1] This introduces a large one-bond heteronuclear coupling (
      
      
      Hz).[1]
    • Result: The standard methyl doublet (caused by H-H coupling) is split further into widely spaced doublets, creating a distinctive "doublet of doublets" appearance flanking the central chemical shift.

Applications in Research & Drug Development

A. Superior Internal Standard for Chromatography

(1,3-13C2)Propan-2-ol is superior to deuterated isopropanol (e.g., IPA-d8) for Gas Chromatography (GC) and LC-MS quantification.[1]

  • The Isotope Effect: Deuterium (

    
    H) significantly changes the vibrational zero-point energy and molar volume of a molecule, often causing it to elute earlier than the analyte in GC.[1] This separation can lead to ionization variations (matrix effects) in MS.[1]
    
  • The

    
    C Advantage:  Carbon-13 isotopes possess virtually identical physical properties (polarity, volatility) to Carbon-12.[1] Therefore, (1,3-13C2)Propan-2-ol co-elutes perfectly  with the analyte, ensuring it experiences the exact same ionization environment.[1]
    
B. Metabolic Flux Analysis

In metabolic tracing, this compound serves as a probe for alcohol dehydrogenase (ADH) activity.[1]

  • Pathway: Oxidation of (1,3-13C2)propan-2-ol yields (1,3-13C2)acetone.[1]

  • Detection: The appearance of labeled acetone in breath or plasma can be quantified to measure ADH kinetics without interference from endogenous acetone production (which would be unlabeled).[1]

Workflow: Internal Standard Protocol

IS_Workflow Sample Biological Sample (Unknown Conc. IPA) Spike Spike with (1,3-13C2)Propan-2-ol Sample->Spike Extract Extraction / Derivatization Spike->Extract GCMS GC-MS Analysis Extract->GCMS Data Quantification Ratio: (m/z 45) / (m/z 46 fragments) GCMS->Data Co-elution

Figure 2: Workflow for using (1,3-13C2)Propan-2-ol as a precision internal standard.

Handling & Safety

While chemically stable, (1,3-13C2)propan-2-ol shares the hazardous properties of standard isopropanol.[1]

  • Flammability: Highly flammable liquid and vapor (Flash point: 12°C).[1][2] Store in a fire-proof cabinet.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent moisture absorption, which can alter concentration for quantitative standards.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Vapors can cause eye irritation and drowsiness.[1][3][4]

References

  • Sigma-Aldrich. 2-Propanol-1,3-13C2 Product Analysis & CAS Data. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isopropyl Alcohol (Unlabeled Parent). Retrieved from [1]

  • Crews, C., et al. Application of 13C-labeled standards in the analysis of chloropropanols and related compounds.[1] Food Additives & Contaminants.[1] (Contextual grounding on 13C vs Deuterium standards).

  • IARC Monographs. 1,3-Dichloro-2-propanol and related synthesis pathways. (Contextual synthesis mechanisms).[1] Retrieved from [1]

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of 13C-Labeled Propan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Principle of Isotopic Equivalence in Chemical Safety For researchers engaged in metabolic studies, quantitative pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Principle of Isotopic Equivalence in Chemical Safety

For researchers engaged in metabolic studies, quantitative proteomics, or drug development, isotopically labeled compounds are indispensable tools. When handling these valuable reagents, a primary concern is safety. This guide focuses on 13C-labeled propan-2-ol. A foundational principle must be understood from the outset: the substitution of a carbon-12 (¹²C) atom with a stable, non-radioactive carbon-13 (¹³C) isotope does not materially alter the chemical reactivity or the toxicological profile of the molecule. The electronic configuration, which dictates chemical behavior, remains unchanged. Consequently, the Safety Data Sheet (SDS) for standard propan-2-ol (CAS 67-63-0) serves as the authoritative and primary reference for assessing and managing the chemical hazards of its ¹³C-labeled counterparts.

This guide, therefore, synthesizes the critical safety data for propan-2-ol and integrates field-proven insights for handling high-value, stable isotope-labeled compounds, ensuring both personnel safety and experimental integrity. It is crucial to distinguish stable isotopes like ¹³C from radioactive isotopes (e.g., ¹⁴C or ³H), which require entirely different radiological safety protocols not covered herein.[1]

Section 1: Core Hazard Identification and Classification

Propan-2-ol is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding this classification is the first step in a robust safety protocol. The primary dangers are its flammability and its potential to cause acute health effects upon exposure.[2][3][4]

Table 1: GHS Hazard Classification for Propan-2-ol

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Flammable Liquids2H225: Highly flammable liquid and vapour.[2][5]🔥Danger
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2][5]Danger
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[2][5]Danger
Physicochemical Hazards: A Highly Flammable Liquid

The most immediate and significant hazard associated with propan-2-ol is its high flammability (H225). Its vapours are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" event.[6] The liquid can also form explosive mixtures with air, particularly within enclosed spaces.[7] A critical, though less immediate, risk is the potential for long-standing containers to form explosive peroxides upon contact with air and light. This necessitates dating containers upon receipt and periodically checking for peroxide formation, especially for older stock.

Table 2: Key Physicochemical Properties of Propan-2-ol

PropertyValueImplication for Safety
Flash Point~12 °C (53.6 °F)Can be ignited at typical room temperatures.
Autoignition Temp.~399 °C (750.2 °F)Requires a relatively high-energy source to self-ignite.
Explosive Limits2.0% - 12.7% by volume in airA wide flammable range increases the risk of ignition.
Vapour Density~2.1 (Air = 1)Vapours will accumulate in low-lying areas.
Health Hazards: Irritation and Central Nervous System Depression

Exposure to propan-2-ol can lead to acute health effects. It is a serious eye irritant (H319), causing significant discomfort and potential damage upon contact.[5] Inhalation of vapours is the most common route of occupational exposure and can depress the central nervous system, leading to symptoms such as headache, dizziness, drowsiness, and nausea (H336).[8] While skin contact may cause dryness or cracking with repeated exposure, it is not classified as a primary skin irritant.[9] Ingestion can cause gastrointestinal irritation and similar CNS effects.[8]

Section 2: Proactive Safety Protocols: Engineering Controls, Handling, and PPE

A multi-layered approach to safety, starting with robust engineering controls and followed by meticulous handling procedures and appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

  • Ventilation: All work with propan-2-ol should be conducted in a certified chemical fume hood to minimize inhalation of vapours.[10]

  • Ignition Source Control: The work area must be free of open flames, sparks, and hot surfaces.[6][7] Use only explosion-proof electrical equipment and lighting.[4][11]

  • Static Discharge Prevention: Containers and receiving equipment must be grounded and bonded during transfers to prevent the buildup of static electricity, a common ignition source.[11][12][13]

Safe Handling Workflow

The following workflow outlines the critical steps for safely dispensing 13C-labeled propan-2-ol, integrating both safety and the preservation of this high-value reagent.

G cluster_prep Preparation cluster_transfer Dispensing cluster_cleanup Post-Transfer prep_area 1. Verify Fume Hood is Operational & Area is Clear of Ignition Sources get_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) get_chem 3. Retrieve 13C-Propan-2-ol from Flammable Storage ground 4. Ground & Bond Source and Receiving Vessels get_chem->ground dispense 5. Dispense Slowly Using Non-Sparking Tools seal 6. Securely Cap Both Vessels Immediately After Transfer store_chem 7. Return Source Container to Flammable Storage seal->store_chem cleanup 8. Wipe Down Work Surface & Dispose of Contaminated Wipes remove_ppe 9. Remove PPE and Wash Hands Thoroughly

Caption: Workflow for Safe Dispensing of 13C-Propan-2-ol.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The correct selection is non-negotiable.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtection TypeStandard/SpecificationRationale
Eyes Safety goggles with side shields or a face shield.ANSI Z87.1 / EN 166Protects against splashes and vapours causing serious eye irritation.[5][12]
Hands Nitrile or neoprene gloves.EN 374Provides a barrier against incidental skin contact. Check manufacturer's breakthrough time.
Body Flame-retardant lab coat.Protects skin and clothing from splashes and provides a minimal barrier in case of a flash fire.
Respiratory Not typically required with adequate engineering controls (fume hood).NIOSH/MSHA or EN 149 approved respirator.For spill cleanup or in situations where ventilation is inadequate, an air-purifying respirator with organic vapour cartridges is necessary.[14]

Section 3: Storage and Stability: Protecting Personnel and Product Integrity

Proper storage is paramount for both safety and for preserving the isotopic and chemical purity of the compound. While the chemical hazards are identical to unlabeled propan-2-ol, the high cost of ¹³C-labeled materials justifies enhanced storage protocols.

  • Location: Store in a dedicated, well-ventilated, flammable liquids storage cabinet.[12][13][14]

  • Conditions: The storage area should be cool, dry, and protected from direct sunlight and heat sources.[6][7][10]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapours and potential contamination.[4][11] An inert gas headspace (e.g., argon or nitrogen) can further protect against degradation.

  • Compatibility: Store away from strong oxidizing agents, acids, and halogens, as these can lead to violent reactions.[13]

For long-term storage, especially for compounds used as quantitative standards, low-temperature storage (e.g., -20°C or -80°C) in tightly sealed containers can significantly slow decomposition pathways.[1][15][16] However, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solvent.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or fire.

Spill Response

For small spills within a fume hood:

  • Eliminate Ignition Sources: Immediately turn off any potential ignition sources in the area.[13]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial solvent spill pad.[2] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform laboratory safety personnel of the incident.

G start Spill Occurs alert 1. Alert Personnel & Restrict Area start->alert ignite 2. Eliminate All Ignition Sources alert->ignite absorb 3. Cover with Inert Absorbent Material ignite->absorb collect 4. Collect Waste with Non-Sparking Tools absorb->collect dispose 5. Place in Labeled Hazardous Waste Container collect->dispose decon 6. Decontaminate Spill Area dispose->decon end Incident Secured decon->end

Caption: Emergency Spill Response Protocol for Propan-2-ol.

Fire Fighting
  • Action: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use water jets, as this may spread the flammable liquid.

  • Evacuation: In case of a larger fire, or if the fire cannot be immediately extinguished, evacuate the area and activate the fire alarm.

  • Hazard: Be aware that containers may explode when heated, creating projectiles and a larger fire.[6]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing. Rinse the affected skin area with water.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.

References

  • SAFETY DATA SHEET PROPAN-2-OL LRG. (2018). Chemical Suppliers. Available at: [Link]

  • Safety Data Sheet: 2-Propanol. (n.d.). Carl ROTH. Available at: [Link]

  • Isopropanol Safety Data Sheet. (2018). LBS. Available at: [Link]

  • SAFETY DATA SHEET: Propan-2-ol. (2023). Fisher Scientific. Available at: [Link]

  • propan-2-ol GHS Safety Data Sheet. (n.d.). Sdfine. Available at: [Link]

  • Isopropyl-Alcohol-Safety-Data-Sheet-SDS.pdf. (2018). Lab Alley. Available at: [Link]

  • propan-2-ol 70% - SAFETY DATA SHEET. (2021). RCI Labscan Limited. Available at: [Link]

  • Safety Data Sheet: Propan-2-ol. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]

  • How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Available at: [Link]

  • Managing Storage of Radiolabeled Compounds. (2023). NIH Office of Research Services. Available at: [Link]

  • Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. (n.d.). ResearchGate. Available at: [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc. Available at: [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. (2023). RSC Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Metabolic Flux Analysis of CYP2E1-Mediated Ketogenesis and Gluconeogenesis using (1,3-13C2)Propan-2-ol

Introduction & Scientific Rationale Metabolic Flux Analysis (MFA) typically utilizes [1,2-13C2]glucose or [U-13C5]glutamine to map central carbon metabolism. However, these tracers often obscure the specific contribution...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Metabolic Flux Analysis (MFA) typically utilizes [1,2-13C2]glucose or [U-13C5]glutamine to map central carbon metabolism. However, these tracers often obscure the specific contributions of xenobiotic metabolism and alternative ketogenic pathways. (1,3-13C2)Propan-2-ol (Isopropanol) is a specialized tracer designed to probe the Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) axes.

Why use (1,3-13C2)Propan-2-ol?

Unlike glucose, isopropanol enters metabolism independent of glycolysis. It is rapidly converted to acetone, serving as a direct probe for:

  • Ketogenic Flux: Quantifying the conversion of isopropanol

    
     acetone.
    
  • CYP2E1 Activity: The conversion of acetone to acetol (hydroxyacetone) is the rate-limiting step in acetone clearance, mediated almost exclusively by CYP2E1.

  • Gluconeogenic vs. Oxidative Fate: The unique labeling pattern allows precise differentiation between carbons entering the TCA cycle (via Acetyl-CoA) and those shunted toward gluconeogenesis (via Pyruvate/Lactate).

The Tracer Logic (Carbon Mapping)

The tracer is labeled at the two methyl groups (C1 and C3), leaving the central carbon (C2) unlabeled.

  • Step 1: Isopropanol (1,3-

    
    C
    
    
    
    )
    
    
    Acetone (1,3-
    
    
    C
    
    
    ).
  • Step 2: Acetone

    
     Acetol (1,3-
    
    
    
    C
    
    
    ).
  • Step 3: Acetol

    
     Methylglyoxal 
    
    
    
    Pyruvate (1,3-
    
    
    C
    
    
    ).
    • Crucial Branch Point:

      • Oxidation (PDH): Pyruvate (1,3-

        
        C
        
        
        
        ) releases C1 as
        
        
        CO
        
        
        . The remaining C3-methyl forms Acetyl-CoA (M+1) .
      • Gluconeogenesis (PC): Pyruvate (1,3-

        
        C
        
        
        
        ) carboxylates to Oxaloacetate (M+2) .

Biochemical Pathway Map

The following diagram illustrates the atom transitions and the role of CYP2E1.

Isopropanol_Flux cluster_legend Legend ISOP (1,3-13C2)Propan-2-ol (Tracer) ACETONE Acetone (1,3-13C2) ISOP->ACETONE ADH (Cytosol) ACETOL Acetol (1,3-13C2) ACETONE->ACETOL CYP2E1 (Microsomal) MG Methylglyoxal (1,3-13C2) ACETOL->MG CYP2E1/ADH PYR Pyruvate (1,3-13C2) MG->PYR Glyoxalase AcCoA Acetyl-CoA (M+1) PYR->AcCoA PDH (Oxidation) CO2 CO2 (13C) PYR->CO2 Decarboxylation OAA Oxaloacetate (M+2) PYR->OAA Pyruvate Carboxylase GLUCOSE Glucose (Gluconeogenesis) OAA->GLUCOSE PEPCK key Blue Nodes: Tracer Input Red Node: Key Intermediate Green Nodes: Divergent Fates Red Arrow: Rate Limiting Step

Caption: Metabolic fate of (1,3-13C2)propan-2-ol. Note the divergence at Pyruvate where oxidative decarboxylation results in mass loss (M+2 → M+1).

Experimental Protocol

A. Reagents and Materials[1][2]
  • (1,3-13C2)Propan-2-ol: >99% isotopic purity (e.g., Cambridge Isotope Labs, Sigma).

  • Cell Model: HepG2 cells (transduced with CYP2E1 if native expression is low) or Primary Human Hepatocytes.

  • Media: Glucose-free DMEM (to force ketone utilization) supplemented with 10% dialyzed FBS.

  • Internal Standard: [U-13C3]Lactate or deuterated Acetone (Acetone-d6).

  • Sealant: Parafilm or specialized gas-tight culture chambers (Agilent Seahorse XF or similar closed systems).

B. Tracer Preparation & Incubation

Critical Warning: Isopropanol and Acetone are highly volatile. Standard open-plate incubation will result in >50% tracer loss and variable data.

  • Stock Solution: Prepare a 1 M stock of (1,3-13C2)propan-2-ol in sterile water. Store at 4°C in a glass vial with a PTFE-lined cap.

  • Seeding: Seed hepatocytes in 6-well glass-coated plates (plastic can absorb lipophilic tracers). Allow attachment for 24 hours.

  • Pulse:

    • Wash cells 2x with PBS.

    • Add warm Glucose-free DMEM containing 1 mM to 5 mM (1,3-13C2)propan-2-ol .

    • Note: Do not exceed 10 mM to avoid solvent toxicity.

  • Sealing (The Self-Validating Step):

    • Immediately seal the plate edges with Parafilm.

    • Control Well: Include a cell-free well with media + tracer to measure abiotic evaporation loss.

  • Incubation: Incubate for 4–6 hours at 37°C. (Short times are preferred to capture the rapid flux to acetone).

C. Metabolite Extraction (Biphasic)

This protocol separates volatile ketones (media/polar) from downstream TCA intermediates (intracellular).

  • Quenching: Place plate on dry ice immediately.

  • Media Collection (Volatiles):

    • Rapidly transfer 500 µL media to a GC vial containing 10 µL of Acetone-d6 (Internal Standard) .

    • Cap immediately. This fraction is for Acetone/Isopropanol analysis.[1][2]

  • Intracellular Extraction (TCA/Gluconeogenesis):

    • Add 800 µL cold Methanol:Acetonitrile:Water (40:40:20) to the cells.

    • Scrape and transfer to a microcentrifuge tube.

    • Vortex (1 min) and centrifuge (15,000 x g, 10 min, 4°C).

    • Collect supernatant.

D. Derivatization (GC-MS)

Two separate derivatizations are required.

Target MetabolitesMethodRationale
Acetone, Isopropanol SPME Headspace No derivatization needed. Direct headspace injection avoids solvent interference.
Pyruvate, Lactate, TCA MOX-TBDMS Methoxyamine (MOX) protects keto groups; TBDMS silylates hydroxyls. Superior stability for organic acids.

Step-by-Step MOX-TBDMS:

  • Dry intracellular supernatant under nitrogen flow (do not heat >30°C to preserve volatile intermediates).

  • Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) . Incubate 30°C for 90 min.

  • Add 50 µL MTBSTFA + 1% TBDMCS . Incubate 60°C for 60 min.

  • Centrifuge and transfer to GC vial.

Data Acquisition & Analysis

GC-MS Parameters
  • Column: DB-35MS or VF-5ms (30m x 0.25mm).

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI), 70 eV.

Mass Isotopomer Distribution (MID) Analysis

Calculate the Fractional Contribution (FC) using the following mass fragments. Note: TBDMS adds mass [M-57] usually monitored.

MetaboliteFragment Formula (TBDMS)Monitored Ions (m/z)Expected Labeling Pattern
Acetone C3H6O (Molecular Ion)58 (M0), 60 (M+2)M+2 (Dominant)
Lactate [M-57]+ (C1-C3)261 (M0), 263 (M+2)M+2 (Direct flux from Acetone)
Pyruvate [M-57]+ (C1-C3)174 (M0), 176 (M+2)M+2
Citrate [M-57]+ (Whole molecule)459 (M0), 460 (M+1)M+1 (via Acetyl-CoA)
Malate [M-57]+ (Whole molecule)419 (M0), 421 (M+2)M+2 (via Pyruvate Carboxylase)
Flux Calculation Logic (Self-Validating Check)

To validate the pathway activity, calculate the Gluconeogenic Ratio :



  • High Ratio (>1.0): Indicates strong Pyruvate Carboxylase activity (Gluconeogenesis).

  • Low Ratio (<0.5): Indicates strong PDH activity (Oxidative phosphorylation).

  • Validation: If Citrate M+1 is absent but Lactate M+2 is high, CYP2E1 is active but mitochondrial entry is blocked.

Troubleshooting & Controls

IssueProbable CauseSolution
Low M+2 Acetone Recovery Evaporation or low ADH activityUse gas-tight vials; verify ADH expression. Check cell-free control.
No M+1 Citrate Inactive PDH or dilutionEnsure media is Glucose-free to force ketone oxidation.
High M+0 Background Natural abundance interferenceCorrect MIDs using a correction matrix (e.g., IsoCor software).

References

  • Bondoc, F. Y., et al. (1999). Acetone catabolism by cytochrome P450 2E1: studies with CYP2E1-null mice.[3] Biochemical Pharmacology, 58(3), 461-463.[3]

  • Jones, A. W., & Andersson, L. (1995). Biotransformation of acetone to isopropanol observed in a motorist involved in a sobriety check.[1] Journal of Forensic Sciences, 40(4), 686-687.

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13.

  • Lieber, C. S. (1997). Cytochrome P-4502E1: its physiological and pathological role. Physiological Reviews, 77(2), 517-544.

  • Jang, C., et al. (2018). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nature Medicine, 22, 421–426. (Reference for MOX-TBDMS protocols).

Sources

Application

Application Note: Precision Derivatization of (1,3-13C2)propan-2-ol for GC-MS Analysis

This Application Note is structured to provide a rigorous, field-validated protocol for the analysis of (1,3-13C2)propan-2-ol. It prioritizes scientific causality, data integrity, and practical reproducibility.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the analysis of (1,3-13C2)propan-2-ol. It prioritizes scientific causality, data integrity, and practical reproducibility.

Executive Summary

The direct analysis of low-molecular-weight alcohols like propan-2-ol (isopropanol, IPA) by GC-MS is often compromised by high volatility, poor peak shape (tailing due to hydroxyl polarity), and low mass spectral specificity. When analyzing isotopically labeled variants such as (1,3-13C2)propan-2-ol , preserving the isotopic signature is critical.

This protocol details the Silylation of (1,3-13C2)propan-2-ol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1] This method converts the polar alcohol into a volatile, thermally stable trimethylsilyl (TMS) ether. The resulting derivative improves chromatographic behavior and provides high-mass fragments (M-15) that retain the 13C-label information, enabling precise metabolic flux analysis (MFA) and quantification.

Scientific Rationale & Mechanism

Why Derivatize?

While isopropanol can be analyzed directly on polar wax columns, derivatization is superior for trace analysis in complex biological matrices (e.g., plasma, cell culture media) for three reasons:

  • Peak Shape: Silylation masks the protic hydroxyl group, eliminating hydrogen bonding with the stationary phase and reducing peak tailing.

  • Mass Shift: The TMS group adds 72 Da to the molecule. This shifts the molecular ion and fragments into a higher m/z range, reducing interference from low-mass background noise (air, solvent).[2]

  • Isotopic Fidelity: The fragmentation of TMS-ethers is well-characterized (typically

    
    -cleavage or loss of a methyl group from silicon). We must select fragments that retain the propyl backbone to quantify the 13C enrichment accurately.
    
Reaction Mechanism

The reaction involves the nucleophilic attack of the isopropanol oxygen on the silicon atom of BSTFA, driven by the leaving group capacity of the trifluoroacetamide anion. TMCS acts as a catalyst to increase the silyl donor strength.

Reaction Scheme:



(Where X is the trifluoroacetamide leaving group)
Isotopic Fragmentation Logic
  • Unlabeled IPA-TMS (MW 132): The dominant fragment is m/z 117 (Loss of

    
    ).
    
    • Source A: Loss of methyl from Silicon (Retention of full IPA backbone).

    • Source B: Loss of methyl from Isopropyl chain (

      
      -cleavage).
      
  • Labeled (1,3-13C2)IPA-TMS (MW 134):

    • Path A (Si-Methyl Loss): Retains both

      
       labels. 
      
      
      
      m/z 119 .
    • Path B (Backbone Methyl Loss): Loses one

      
       label. 
      
      
      
      m/z 118 .

Critical Insight: For accurate quantification of the (1,3-13C2) isotopologue, one must monitor m/z 119 . The ratio of 119 (labeled) to 117 (unlabeled) provides the enrichment level, provided the contribution of Path B is accounted for or consistent.

Experimental Protocol

Reagents & Equipment
  • Analyte: (1,3-13C2)propan-2-ol standard.

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent). Must be fresh and stored under nitrogen.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard: 2-Butanol or Menthol (distinct retention time, similar chemistry).

  • Vials: 2 mL amber autosampler vials with PTFE-lined crimp caps.

  • Equipment: Heating block, Vortex mixer, GC-MS system (e.g., Agilent 7890/5977).

Step-by-Step Workflow
Step 1: Sample Preparation & Drying (CRITICAL)

Water hydrolyzes BSTFA. Samples must be anhydrous.

  • Extract biological fluid (e.g., 50 µL plasma) with 200 µL cold acetonitrile to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 min.

  • Transfer supernatant to a GC vial.

  • Drying: Add anhydrous sodium sulfate (

    
    ) to the vial to bind residual water. Avoid evaporative drying (N2 blowdown) as isopropanol is volatile and will be lost.
    
Step 2: Derivatization Reaction
  • To the anhydrous supernatant (or neat standard), add 50 µL Anhydrous Pyridine .

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap immediately and vortex for 10 seconds.

  • Incubate: Heat at 60°C for 30 minutes .

    • Note: Higher temperatures may cause loss of the volatile derivative.

  • Allow to cool to room temperature.

  • Transfer to autosampler.[1] Analyze within 24 hours.

Step 3: GC-MS Analysis

Since the IPA-TMS derivative is volatile, the GC method must start at a low temperature.

ParameterSetting
Inlet Split Mode (10:1 to 50:1 depending on conc.). Temp: 250°C.
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
Carrier Gas Helium at 1.0 mL/min (Constant Flow).[3]
Oven Program Initial: 40°C (Hold 4 min) - Critical for retention.Ramp: 10°C/min to 100°C.Ramp 2: 30°C/min to 280°C (Bake out).
Transfer Line 280°C.
Ion Source EI (70 eV), 230°C.
Acquisition SIM Mode (for sensitivity) and Scan (for confirmation).Target Ions: m/z 117 (Unlabeled), m/z 119 (Labeled), m/z 73 (TMS), m/z 75.

Visualized Workflows

Reaction Scheme

The following diagram illustrates the chemical transformation and the resulting mass shift.

ReactionScheme IPA (1,3-13C2)Propan-2-ol (MW 62) Complex Transition State IPA->Complex 60°C, 30 min BSTFA BSTFA + TMCS (Reagent) BSTFA->Complex Product TMS-(1,3-13C2)Propan-2-ol (MW 134) Complex->Product Silylation Byproduct TMS-Amide (Byproduct) Complex->Byproduct

Figure 1: Reaction scheme for the silylation of labeled isopropanol. The TMS group replaces the active hydrogen.[4]

Analytical Workflow

This flowchart ensures the user follows the correct order of operations to prevent analyte loss.

Workflow Step1 1. Sample Extraction (Cold Acetonitrile) Step2 2. Water Removal (Anhydrous Na2SO4) *DO NOT EVAPORATE* Step1->Step2 Supernatant Transfer Step3 3. Derivatization (Add Pyridine + BSTFA) (60°C, 30 min) Step2->Step3 Chemical Modification Step4 4. GC-MS Injection (Split 10:1, Start Temp 40°C) Step3->Step4 Direct Injection Step5 5. Data Analysis (Monitor m/z 117 vs 119) Step4->Step5 SIM Acquisition

Figure 2: Step-by-step analytical workflow emphasizing the critical "No Evaporation" step.

Data Analysis & Interpretation

To quantify the enrichment of (1,3-13C2)propan-2-ol, you must integrate the peak areas of the specific ions.

Ion Selection Table
SpeciesMolecular WeightTarget Ion (Quant)Qualifier IonOrigin of Ion
Unlabeled IPA-TMS 132117 73, 75Loss of CH3 (mostly from Si)
(1,3-13C2)IPA-TMS 134119 118, 73Loss of CH3 (from Si, retains 13C2)
Calculation of Enrichment

The Atom Percent Excess (APE) or simple enrichment ratio can be calculated as:



Note: You must correct for the natural isotopic abundance (approx 1.1% for 13C) contributing to the m/z 119 signal from the unlabeled standard. Run a blank (unlabeled) standard to establish the baseline 119/117 ratio.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Sensitivity Wet sample (BSTFA hydrolysis).Ensure Na2SO4 drying is sufficient. Use fresh reagents.
Missing Peak Analyte evaporation during prep.Never use N2 blowdown. Inject directly after protein precipitation/drying.
Peak Tailing Active sites in liner or column.Change liner (deactivated split liner with glass wool). Trim column.
Split Peaks Column overload.Increase Split ratio (e.g., to 50:1) or dilute sample in anhydrous pyridine.

References

  • Schuhmacher, R., et al. (2005).[5] "A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water." Analytical and Bioanalytical Chemistry.

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology.

  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography (GC) - BSTFA Protocols."

  • FDA. (2020). "Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers."

Sources

Method

using (1,3-13C2)propan-2-ol as an internal standard in metabolomics

Executive Summary In quantitative metabolomics, data integrity is frequently compromised by matrix effects, extraction variability, and instrument drift. This application note details the protocol for using (1,3-13C2)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative metabolomics, data integrity is frequently compromised by matrix effects, extraction variability, and instrument drift. This application note details the protocol for using (1,3-13C2)propan-2-ol (Isopropanol-1,3-13C2) as a robust internal standard (ISTD). Unlike deuterated standards, which often suffer from chromatographic isotope effects and deuterium exchange, this 13C-labeled analog offers superior co-elution with endogenous isopropanol and structurally similar short-chain alcohols/ketones. This guide covers its application in GC-MS (Headspace) for volatile profiling and LC-MS/MS (Derivatized) for sensitive polar metabolite quantification.

Technical Specifications & Rationale

The Molecule
  • Compound: (1,3-13C2)propan-2-ol

  • Chemical Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    O
  • Molecular Weight: ~62.09 g/mol (Unlabeled IPA: 60.09 g/mol )

  • Structure: The terminal methyl carbons are

    
    C-enriched; the central carbon is 
    
    
    
    C.
  • Mass Shift: +2 Da relative to native isopropanol.

Why This Specific Isomer?
  • Symmetry Preservation: The molecule retains C2 symmetry. Upon fragmentation (e.g., alpha-cleavage in EI-MS), it produces predictable mass shifts (see Section 5.1).

  • Chromatographic Fidelity:

    
    C isotopes possess virtually identical physicochemical properties to 
    
    
    
    C. In Reverse Phase (RP) or HILIC chromatography, (1,3-13C2)propan-2-ol co-elutes perfectly with the analyte, ensuring it experiences the exact same matrix suppression/enhancement at the ionization source.
  • Metabolic Tracing Utility: Beyond quantitation, this isomer is critical for metabolic flux analysis (MFA). Oxidation of this molecule yields (1,3-13C2)acetone, allowing researchers to trace ketogenic pathways without label scrambling at the central carbon.

Protocol A: GC-MS Headspace Analysis (Volatiles)

Best for: Quantification of volatile organic compounds (VOCs), ethanol, isopropanol, and acetone in biofluids.

Reagents & Preparation
  • ISTD Stock: Dissolve (1,3-13C2)propan-2-ol in water to 10 mM.

  • Working Solution: Dilute Stock 1:100 to 100 µM.

  • Matrix: Plasma, Urine, or Cell Culture Supernatant.

Step-by-Step Workflow
  • Sample Aliquot: Transfer 200 µL of biological sample into a 10 mL headspace crimp vial.

  • Salting Out (Crucial): Add 500 mg NaCl (solid) to the vial.

    • Rationale: Increases the partition coefficient (

      
      ), forcing volatiles into the headspace phase for higher sensitivity.
      
  • Spiking (The Normalization Step): Add 20 µL of 100 µM ISTD Working Solution directly to the liquid phase.

    • Final ISTD Conc: ~9 µM.

  • Sealing: Immediately cap and crimp the vial with a PTFE/Silicone septum.

  • Incubation: Heat at 60°C for 15 minutes with agitation (500 rpm).

  • Injection: Inject 1 mL of headspace gas (Split ratio 10:1) into GC-MS.[1][2][3][4][5][6][7]

GC-MS Parameters
  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 40°C (hold 3 min) -> 10°C/min -> 200°C.

  • Ionization: EI (70 eV) or CI (Methane) for molecular ion preservation.

Protocol B: LC-MS/MS Analysis (Derivatized)

Best for: High-sensitivity detection of polar alcohols in complex non-volatile matrices.

Challenge: Small alcohols like isopropanol elute in the void volume of RPLC and ionize poorly. Solution: Benzoyl Chloride derivatization adds a hydrophobic tag and an ionizable moiety.

Workflow
  • Spike: Add 10 µL of ISTD Stock to 100 µL of Plasma.

  • Precipitation: Add 300 µL cold Acetonitrile (-20°C). Vortex. Centrifuge 10 min @ 14,000 x g.

  • Derivatization:

    • Transfer 100 µL supernatant to a fresh tube.

    • Add 50 µL Benzoyl Chloride (5% in ACN).

    • Add 50 µL Sodium Carbonate (100 mM) to buffer pH.

    • Incubate 30 min @ 40°C.

  • Quench: Add 20 µL 1% Formic Acid.

  • Analyze: Inject 5 µL onto RPLC-MS/MS.

Data Analysis & Interpretation

Mass Transitions (GC-MS EI Source)

In Electron Impact (EI), isopropanol undergoes alpha-cleavage.

  • Unlabeled IPA (MW 60): Loses methyl (-15). Base Peak: m/z 45 (

    
    ).
    
  • (1,3-13C2)IPA (MW 62): Loses

    
    C-methyl (-16). Base Peak: m/z 46  (
    
    
    
    ? NO ).
    • Correction: The structure is

      
      CH
      
      
      
      -
      
      
      CH(OH)-
      
      
      CH
      
      
      .
    • Cleavage loses one

      
      CH
      
      
      
      (Mass 16).
    • Remaining Fragment:

      
      CH
      
      
      
      -
      
      
      CH=OH
      
      
      .
    • Mass Calculation: 13 (C) + 3 (H) + 12 (C) + 1 (H) + 16 (O) + 1 (H) = 46 .

    • Result: Monitor m/z 45 (Analyte) and m/z 46 (ISTD).

Note: If using Chemical Ionization (CI), monitor the molecular ions


: m/z 61  (Analyte) and m/z 63  (ISTD). This is preferred to avoid crosstalk.
Quantitative Calculation

Use the Response Factor (


) derived from a calibration curve:


Visualization of Workflows

Stable Isotope Dilution Logic

This diagram illustrates how the ISTD corrects for errors at every stage.

ISTD_Logic cluster_errors Error Cancellation Mechanism Sample Biological Sample (Variable Matrix) Spike Spike (1,3-13C2)IPA (Known Conc) Sample->Spike Mix Extract Extraction (Losses Occur) Spike->Extract Co-processing Inject GC/LC Injection (Volume Error) Extract->Inject MS Mass Spec (Ion Suppression) Inject->MS Ratio Calculate Ratio (Analyte/ISTD) MS->Ratio Signal Output Result Corrected Conc. (Error Cancelled) Ratio->Result Note Since ISTD and Analyte are chemically identical, they suffer identical losses. The Ratio remains constant.

Caption: The self-validating mechanism of Stable Isotope Dilution. Errors introduced during extraction and ionization affect both the analyte and the (1,3-13C2)IPA standard equally, canceling out in the final ratio calculation.

Fragmentation Pathway (EI-MS)

Frag_Pathway Parent (1,3-13C2)Propan-2-ol MW 62 (13CH3 - 12CHOH - 13CH3) Cleavage Alpha Cleavage (Loss of 13CH3 radical) Parent->Cleavage Fragment Product Ion m/z 46 (13CH3 - 12CH=OH+) Cleavage->Fragment -16 Da

Caption: EI-MS fragmentation logic. The symmetric labeling ensures that loss of either methyl group results in a predictable m/z 46 fragment, distinct from the m/z 45 base peak of unlabeled isopropanol.

Quality Control Checklist

QC ParameterAcceptance CriteriaCorrective Action
ISTD Retention Time

0.05 min of Analyte
Check column flow; 13C should co-elute.
Isotopic Purity Blank sample (ISTD only) shows <0.5% signal at m/z 45Use higher grade standard or subtract blank.
Linearity (R²) > 0.995 for Area Ratio vs. ConcCheck pipetting or detector saturation.
Response Factor Variation RSD < 5% over 10 injectionsCheck injection liner (GC) or source cleaning (LC).

References

  • National Institutes of Health (NIH). (2017). Analysis of Stable Isotope Assisted Metabolomics Data Acquired by GC-MS. PMC5429867. [Link]

  • American Chemical Society (ACS). (2023). The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS. ACS Omega. [Link]

  • Romer Labs. (2023).[8] 13C Isotope Labeled Internal Standards in LC-MS/MS. [Link]

Sources

Application

Application Note: Calculating Mass Isotopomer Distribution (MID) for 13C Alcohols

Abstract This application note details the methodological framework for determining the Mass Isotopomer Distribution (MID) of 13C-labeled alcohols (e.g., ethanol, isobutanol, n-butanol) derived from fermentation or bioca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for determining the Mass Isotopomer Distribution (MID) of 13C-labeled alcohols (e.g., ethanol, isobutanol, n-butanol) derived from fermentation or biocatalytic processes. While Metabolic Flux Analysis (MFA) is a powerful tool for elucidating cellular pathways, the accuracy of flux estimation relies entirely on the precision of the MID calculation. This guide addresses the specific challenges of analyzing volatile alcohols, including instrument protocols, the mathematical correction for natural isotope abundance (NAC), and the differentiation between isotopomers and isotopologues.

Theoretical Background

Isotopomers vs. Isotopologues

In mass spectrometry-based MFA, it is critical to distinguish between two concepts often used interchangeably but which represent different physical realities:

  • Isotopomers (Isotopic Isomers): Molecules having the same number of isotopic atoms but differing in their positions (e.g., [1-13C]ethanol vs. [2-13C]ethanol).[1] Standard GC-MS cannot easily distinguish these without specific fragmentation analysis.

  • Mass Isotopologues: Molecules differing only in their mass (e.g., unlabeled ethanol M+0 vs. singly labeled ethanol M+1).

GC-MS analysis primarily yields the distribution of mass isotopologues . This distribution is the Mass Isotopomer Distribution (MID) , often represented as a vector (MDV).

The Challenge of Natural Abundance

Carbon-13 occurs naturally at an abundance of approximately 1.1%. In a tracer experiment, the mass spectrum of a metabolite is a superposition of:

  • The biological 13C incorporation (the signal of interest).

  • The natural 13C abundance in the metabolite's backbone.

  • The natural 13C (and 29Si, 30Si, 18O, etc.) abundance in any derivatizing agents used.

For small molecules like alcohols, ignoring natural abundance correction (NAC) leads to gross overestimation of metabolic flux.

Experimental Protocol: 13C-Alcohol Analysis via GC-MS

This protocol focuses on Direct Injection using a polar column (WAX), which is preferred for volatile alcohols (C2–C5) to avoid the "isotopic dilution" caused by adding large derivatization groups.

Materials
  • Substrate: 13C-Labeled Glucose (e.g., [U-13C]Glucose or [1-13C]Glucose).

  • Internal Standard: 1-Pentanol (or deuterated analog if available).

  • Solvent: Ethyl Acetate (for extraction) or Water (for headspace).

Sample Preparation (Biphasic Extraction)
  • Quenching: Rapidly cool 1 mL of fermentation broth to 4°C to stop metabolic activity.

  • Centrifugation: Spin at 10,000 x g for 5 min to remove biomass. Collect supernatant.

  • Extraction: Add 500 µL supernatant to 500 µL Ethyl Acetate (containing 50 mg/L Internal Standard).

  • Vortex: Mix vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 5,000 x g for 2 min. Transfer the upper organic phase to a GC vial.

GC-MS Acquisition Parameters
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or equivalent PEG column.

  • Inlet: Split mode (10:1 to 50:1 depending on titer); 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 40°C for 3 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 30°C/min to 240°C (Post-run bake out).

  • MS Source: Electron Impact (EI) at 70 eV; 230°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) is mandatory for high-sensitivity MID analysis.

    • Ethanol: Scan m/z 45, 46, 47 (Molecular ion region M-1, M, M+1 usually compromised; fragment ions preferred).

    • Isobutanol: Scan m/z 74 (M+0), 75 (M+1), 76 (M+2), etc.

Data Processing & Calculation Logic

This section details the transformation of raw ion intensities into a corrected MID.

Step 1: Integration and Raw Vector Construction

Extract the peak areas for the relevant ion cluster.

  • Let

    
     be the intensity of the monoisotopic peak (M+0).
    
  • Let

    
     be the intensity of the M+1 peak.
    
  • Let

    
     be the intensity of the M+n peak.
    

Construct the Measured Vector (


) :


Step 2: The Correction Matrix ( )

The measured intensity is a linear combination of the true labeled distribution mixed with natural isotope occurrences. This relationship is defined as:



To find the true distribution (


), we must invert the matrix:


Constructing


: 
The matrix 

is a square matrix where each column

represents the theoretical natural abundance distribution of a molecule that already has

labeled carbons.
  • Use the binomial expansion or polynomial method to calculate probabilities of natural isotopes (C, H, O) for the specific molecular formula of the fragment being monitored.

  • Crucial Note: If you use a derivatizing agent (e.g., TMS), the elemental formula used to generate

    
     must include only  the atoms present in the fragment ion, including the derivative atoms.
    
Step 3: Fractional Abundance Calculation

Once


 is obtained (and negative values set to zero/normalized), calculate the fractional abundance (

) for each isotopologue:


Step 4: Average Carbon Enrichment

The final metric often required is the fractional labeling (FL) or average enrichment:



Visualizations

Workflow Diagram

The following diagram illustrates the complete workflow from fermentation to flux calculation.

G cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Output Sample 13C-Labeled Sample Extract Extraction (Ethyl Acetate) Sample->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS RawData Raw Ion Intensities (I0...In) GCMS->RawData Matrix Natural Abundance Correction (NAC) RawData->Matrix Input Vector MID Corrected MID (A_labeled) Matrix->MID Inverse Matrix Operation Flux Metabolic Flux Estimation MID->Flux

Caption: Figure 1. End-to-end workflow for 13C-alcohol analysis, highlighting the critical transition from raw MS data to corrected MID via matrix inversion.

Matrix Correction Logic

This diagram details the mathematical operation performed in Step 4.2.

Logic MeasVector Measured Vector (A_meas) [Raw MS Data] Inversion Matrix Inversion (A_labeled = C_nat^-1 * A_meas) MeasVector->Inversion CorrectionMatrix Correction Matrix (C_nat) [Binomial Expansion of Natural Isotopes] CorrectionMatrix->Inversion defines parameters ResultVector Corrected Vector (A_labeled) [True Biological Labeling] Inversion->ResultVector

Caption: Figure 2. The linear algebra logic for Natural Abundance Correction (NAC). The raw data is "cleaned" by applying the inverse of the natural isotope distribution matrix.

Data Summary & Troubleshooting

Example Data Table (13C-Ethanol)
Isotopologuem/z (Fragment)Raw Intensity (counts)Raw Fractional AbundanceCorrected Fractional Abundance (MID)
M+0 45.01,500,0000.5880.605
M+1 46.0850,0000.3330.315
M+2 47.0200,0000.0780.080
Sum -2,550,0001.0001.000

Note: The "Corrected" column accounts for the fact that some M+1 signal is actually M+0 with a natural C13 atom, not a biological label.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Negative Corrected Values Over-correction due to incorrect formula.Verify the elemental formula used for

. Ensure derivative atoms (if any) are included.
Saturated Signal Detector saturation (Flat top peaks).Dilute sample 1:10 or increase split ratio. Saturated peaks distort isotope ratios.
High M+0 Background Contamination or air leaks.Check for air leaks (N2/O2/Ar) or solvent impurities. Run a blank.
Drifting Ratios Spectral skewing.Ensure "SIM" dwell times are sufficient (>20ms) and peaks are wide enough (>10 scans/peak).

References

  • Wittmann, C. (2007). Fluxome analysis using GC-MS. Microbial Cell Factories. [Link]

  • Fernandez, C. A., et al. (1996). Metabolic flux analysis of Escherichia coli 13C-labeling experiments using gas chromatography-mass spectrometry. Biotechnology and Bioengineering. [Link]

  • Niedenführ, S., et al. (2015). How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics. Current Opinion in Biotechnology. [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Volatile (1,3-13C2)propan-2-ol

[1] Current Status: Operational Subject: Prevention of Evaporation & Isotopic Fractionation in Volatile Labelled Standards Ticket Priority: High (Cost/Data Integrity Risk) Executive Summary & Risk Assessment The Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Subject: Prevention of Evaporation & Isotopic Fractionation in Volatile Labelled Standards Ticket Priority: High (Cost/Data Integrity Risk)

Executive Summary & Risk Assessment

The Challenge: (1,3-13C2)propan-2-ol is a high-value isotopic standard. While chemically identical to isopropanol (IPA), its volatility (Vapor Pressure: ~44 mmHg at 25°C) poses two critical risks for quantitative analysis:

  • Concentration Drift: Evaporation changes the molarity of standard solutions, invalidating quantitative NMR (qNMR) or MS calibration curves.

  • Hygroscopic Contamination: As IPA evaporates, it actively pulls atmospheric moisture into the sample. This introduces labile protons (H2O/HOD) that interfere with deuterium locking and integration in NMR.

The Solution: This guide replaces "standard lab practice" with a Closed-Loop Volatility Management System . Every step, from bulk storage to autosampler injection, is designed to maintain thermodynamic equilibrium and seal integrity.

Core Protocol: Storage & Aliquoting (The "Cold Chain")

Objective: Minimize the frequency of opening the bulk source bottle.

The "Sacrificial Aliquot" System

Do not draw daily standards directly from the expensive bulk bottle. Create a working stock to protect the primary source.

Step-by-Step Workflow:

  • Environment Prep: Work in a glove box or use an inverted funnel connected to Argon/Nitrogen flow over the workspace.

  • Temperature Control: Chill the receiving vials (2 mL amber glass) to 4°C before filling. This lowers the kinetic energy of the solvent during transfer.[1]

  • Inert Gas Blanket:

    • Open the bulk bottle under inert gas flow.

    • Using a gas-tight glass syringe (Hamilton type), transfer the solvent.

    • Crucial: Immediately backfill the bulk bottle with dry Argon before resealing to prevent a vacuum that pulls in moist air.

  • Sealing:

    • Use Parafilm M or Teflon tape to wrap the cap-neck junction.

    • Store upright in a secondary container (desiccator) at 4°C.

Visualization: The Aliquoting Decision Logic

StorageWorkflow Start Bulk (1,3-13C2)propan-2-ol (Arrived from Supplier) Decision Intended Usage Frequency? Start->Decision Daily Daily/Weekly Use Decision->Daily High Freq LongTerm Monthly/Rare Use Decision->LongTerm Low Freq Action1 Create 'Working Aliquots' (2mL Amber Vials) Daily->Action1 Protect Bulk Action2 Store Bulk in Original Sure/Seal™ LongTerm->Action2 Process1 1. Chill Vials 2. Argon Purge 3. Fill & Crimp Action1->Process1 Storage Secondary Containment (Desiccator @ 4°C) Action2->Storage Process1->Storage caption Figure 1: The 'Sacrificial Aliquot' workflow to prevent bulk contamination.

Sample Preparation: Septa & Vial Selection

The Science of the Seal: Standard septa are permeable to organic vapors over time. For (1,3-13C2)propan-2-ol, the choice of septum material is the single biggest factor in preventing evaporation.

Septa Compatibility Matrix[2]
Septum MaterialResealabilityChemical Resistance (IPA)Recommended Use
PTFE/Red Rubber ExcellentGoodGC/MS (Best for Volatiles) . The rubber core provides the tightest compression seal against vapor pressure.
PTFE/Silicone GoodExcellentHPLC/NMR .[1] Cleaner background than rubber, but silicone can core (release particles) if pierced repeatedly.
Polyethylene (PE) PoorGoodAvoid . Does not provide the elastic recovery needed to seal after puncture.
Pre-Slit Septa N/AN/AAvoid for Storage . The slit is a direct evaporation path. Only use if injecting immediately (<1 hr).
The "Double-Cap" Technique (For Autosamplers)

If your autosampler allows, use a J. Young NMR tube (see below) or a crimp-top vial. If using screw caps:

  • Ensure the cap is torqued correctly (do not overtighten, which warps the septum).

  • For long runs (>12 hours), wrap the vial neck with Parafilm below the cap line to retard diffusion, or use a cooled autosampler tray set to 10°C.

Instrumental Analysis: The Critical Zone

A. NMR Spectroscopy (The Gold Standard)

Standard plastic caps (EVA) are insufficient for volatile solvents like isopropanol. They allow evaporation within hours.

Protocol:

  • Primary Choice: J. Young Valve NMR Tubes .[2][3][4][5]

    • Mechanism:[2][5][6][7] A Teflon piston seals directly against the glass wall.

    • Benefit: zero evaporation for weeks; allows freeze-pump-thaw degassing.

  • Secondary Choice: Flame Sealing.

    • Benefit: Permanent seal.

    • Drawback: Destructive; difficult to recover the expensive isotope.

B. GC/MS & HPLC
  • Vial Type: Use Crimp Top vials rather than Screw Top. A crimper tool applies uniform pressure that human hands cannot replicate consistently with screw caps.

  • Fill Volume: Fill vials to >75% capacity.

    • Why? Minimizing the "headspace" (air gap) reduces the volume into which the liquid can evaporate to reach equilibrium.

Visualization: Sample Container Decision Tree

ContainerSelection Start Select Container for (1,3-13C2)propan-2-ol AnalysisType Analysis Method? Start->AnalysisType NMR NMR Spectroscopy AnalysisType->NMR Chrom GC / LC / MS AnalysisType->Chrom Duration Storage Time Before Run? NMR->Duration Crimp Crimp Top Vial (PTFE/Red Rubber) Chrom->Crimp Best Practice Screw Screw Cap (Risk of loosening) Chrom->Screw Alternative Short < 2 Hours Duration->Short Long > 12 Hours / Days Duration->Long StdTube Standard Tube + High-Quality Cap + Parafilm Short->StdTube JYoung RECOMMENDED: J. Young Valve Tube (Teflon Piston) Long->JYoung caption Figure 2: Decision matrix for selecting the containment vessel based on volatility risks.

Troubleshooting & FAQs

Q1: I see a growing water peak in my NMR spectrum over 24 hours. Is my seal broken? A: Yes. Isopropanol is hygroscopic. If the water peak (HOD) integral increases relative to the solvent peak, atmospheric moisture is entering.

  • Immediate Fix: Switch to J. Young tubes.[3][4]

  • Correction: If the sample is critical, add activated 3Å or 4Å Molecular Sieves directly to the tube (rinse sieves with D2O first to avoid dust).

Q2: My autosampler vial caps are "popping" or bulging. A: This is due to thermal expansion.

  • Cause: You filled the vial with cold solvent (4°C) and placed it in a room temperature autosampler. As the IPA warms, the liquid and vapor expand, pressurizing the vial.

  • Fix: Allow the aliquot to reach room temperature before crimping the cap, OR use a cooled autosampler rack.

Q3: Can I use pre-slit septa to prevent vacuum formation? A: Only for immediate injections. For volatile solvents like IPA, a pre-slit septum acts as an open chimney for evaporation. Use non-slit PTFE/Silicone or PTFE/Red Rubber septa to maintain the vapor barrier.

Q4: How do I verify if evaporation has occurred? A: Gravimetric verification. Weigh your sealed sample vial on an analytical balance (4 decimal places) immediately after preparation and again before analysis. Any weight loss >1-2 mg indicates seal failure.

References

  • NIST Chemistry WebBook. 2-Propanol: Thermochemistry & Vapor Pressure Data.[1] National Institute of Standards and Technology. Available at: [Link][1]

  • Agilent Technologies. Autosampler Vial Selection Guide: Septa Compatibility. Available at: [Link]

  • Chrom Tech. Septa Selection Guide for Chromatography. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of Propan-1-ol and (1,3-¹³C₂)propan-2-ol

An In-Depth Analysis for Researchers In the realm of structural elucidation and reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Its sensitivity to the local chemical env...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers

In the realm of structural elucidation and reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Its sensitivity to the local chemical environment of atomic nuclei provides a detailed fingerprint of molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of two isomeric propanols, with a specific focus on the effects of isotopic labeling. We will compare propan-1-ol with its isomer, propan-2-ol, which has been selectively labeled with ¹³C at the 1 and 3 positions: (1,3-¹³C₂)propan-2-ol. This comparison serves to highlight fundamental principles of chemical shifts, spin-spin coupling, and the profound impact of isotopic enrichment on NMR spectra.

Core Principles in NMR Spectroscopy: A Refresher

Before delving into the specific spectra, it is crucial to revisit the foundational concepts that govern NMR analysis. The chemical shift (δ) provides information about the electronic environment of a nucleus, while spin-spin coupling reveals connectivity between neighboring nuclei.

  • Chemical Shift : The effective magnetic field experienced by a nucleus is shielded by its surrounding electrons. Variations in electron density from one nucleus to another result in different resonance frequencies. These differences, measured in parts per million (ppm), are known as chemical shifts. The proximity of electronegative atoms, such as oxygen in alcohols, causes a deshielding effect, shifting the resonance of nearby nuclei downfield (to a higher ppm value).[1]

  • ¹H-¹H Spin-Spin Coupling : The magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, or coupling, splits a single resonance into a multiplet. The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent protons on the neighboring carbon(s).[2][3]

  • ¹³C NMR Spectroscopy : With a natural abundance of only 1.1%, ¹³C NMR is inherently less sensitive than ¹H NMR.[4] Spectra are typically acquired with broadband proton decoupling, which collapses ¹³C-¹H multiplets into single lines for each unique carbon, simplifying the spectrum.[4] A key feature we will explore is ¹³C-¹³C coupling , which is not typically observed in unlabeled compounds due to the low probability of two ¹³C atoms being adjacent. However, in isotopically enriched molecules like (1,3-¹³C₂)propan-2-ol, this coupling becomes a dominant and informative feature.

Structural Overview

The following diagram illustrates the structures of the two molecules under comparison, highlighting the distinct carbon and proton environments.

Caption: Molecular structures of Propan-1-ol and (1,3-¹³C₂)propan-2-ol.

Analysis of Propan-1-ol

Propan-1-ol (CH₃CH₂CH₂OH) is a primary alcohol with three chemically distinct carbon environments and four distinct proton environments.

¹H NMR Spectrum of Propan-1-ol

The spectrum of propan-1-ol is a classic example of spin-spin coupling in a linear alkyl chain.

  • H1 (-CH₂OH, ~3.58 ppm) : These two protons are adjacent to the C2 methylene group (2 protons). Following the n+1 rule, the signal is split into a triplet (2+1=3). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[5]

  • H2 (-CH₂-, ~1.57 ppm) : These two protons are coupled to both the H1 protons (2) and the H3 protons (3). The signal is therefore split into a complex multiplet, specifically a sextet (2+3+1=6).[2]

  • H3 (CH₃-, ~0.92 ppm) : These three protons are adjacent to the C2 methylene group (2 protons), resulting in a triplet (2+1=3). This signal is the most upfield, as it is furthest from the electronegative oxygen.

  • OH (~2.0-2.5 ppm) : The hydroxyl proton signal is typically a broad singlet .[5] This is due to rapid chemical exchange with trace amounts of acid or water, which averages out the coupling to the adjacent H1 protons.[2]

¹³C NMR Spectrum of Propan-1-ol

The proton-decoupled ¹³C NMR spectrum shows three distinct singlets, corresponding to the three unique carbon environments.[1][6]

  • C1 (-CH₂OH, ~64.7 ppm) : This carbon is directly bonded to the oxygen, causing it to be the most deshielded and furthest downfield.[1]

  • C2 (-CH₂-, ~26.0 ppm) : The central carbon.

  • C3 (CH₃-, ~10.6 ppm) : The terminal methyl carbon, being furthest from the oxygen, is the most shielded and appears furthest upfield.

Analysis of (1,3-¹³C₂)propan-2-ol

Propan-2-ol (CH₃CH(OH)CH₃) is a secondary alcohol. Due to its symmetry, the two methyl groups (C1 and C3) are chemically equivalent.[7] The isotopic labeling at these positions introduces fascinating and highly informative complexity into the ¹³C NMR spectrum.

¹H NMR Spectrum of (1,3-¹³C₂)propan-2-ol

The ¹H NMR spectrum is very similar to that of unlabeled propan-2-ol.

  • H1/H3 (CH₃-, ~1.16 ppm) : The six protons of the two equivalent methyl groups are adjacent to the single C2 methine proton. This signal appears as a doublet (1+1=2).[8]

  • H2 (-CH(OH)-, ~4.01 ppm) : This single proton is adjacent to the six protons of the two methyl groups, resulting in a septet (6+1=7).[8]

  • OH (~2.0-2.5 ppm) : Similar to propan-1-ol, this signal is typically a broad singlet due to chemical exchange.

The presence of ¹³C at the C1 and C3 positions will also result in very small satellite peaks flanking the main doublet at ~1.16 ppm due to ¹³C-¹H coupling, though these are often lost in the noise in standard spectra.

¹³C NMR Spectrum of (1,3-¹³C₂)propan-2-ol

This is where the most dramatic difference is observed. While unlabeled propan-2-ol shows two singlets, the ¹³C labeling in (1,3-¹³C₂)propan-2-ol introduces observable ¹³C-¹³C coupling.

  • C1/C3 (¹³CH₃-, ~25.5 ppm) : These two labeled carbons are equivalent. Each is coupled to the central C2 carbon. However, since C2 is not ¹³C (it's the naturally abundant ¹²C), there is no C1-C2 or C3-C2 coupling. Instead, the key interaction is the two-bond coupling between C1 and C3, mediated through C2. This ²J(C,C) coupling is typically small. The dominant feature will be coupling to the attached protons if the spectrum is not proton-decoupled. In a standard proton-decoupled spectrum, the signal for C1 and C3 will appear as a singlet .

  • C2 (-¹²CH(OH)-, ~67.2 ppm) : This unlabeled carbon is bonded to two ¹³C nuclei (C1 and C3). Therefore, its signal will be split by these two adjacent ¹³C nuclei. This will result in a triplet due to coupling with two equivalent ¹³C nuclei (n+1 = 2+1 = 3). The one-bond ¹³C-¹³C coupling constant (¹J(C,C)) for a single bond is typically in the range of 35-45 Hz.[9]

G cluster_c2 cluster_c1c3 c2_peak Triplet ¹J(C,C) ≈ 35-45 Hz c1c3_peak Singlet c2 ¹²C2 c1 ¹³C1 c1->c2 ¹J(C,C) coupling c3 ¹³C3 c3->c2 ¹J(C,C) coupling

Caption: ¹³C-¹³C coupling in (1,3-¹³C₂)propan-2-ol.

Data Summary: A Head-to-Head Comparison

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityIntegration
Propan-1-ol ¹H-CH₂OH~3.58Triplet2H
¹H-CH₂-~1.57Sextet2H
¹HCH₃-~0.92Triplet3H
¹H-OH~2.0-2.5Singlet (broad)1H
¹³C-CH₂OH~64.7Singlet-
¹³C-CH₂-~26.0Singlet-
¹³CCH₃-~10.6Singlet-
(1,3-¹³C₂)propan-2-ol ¹HCH₃-~1.16Doublet6H
¹H-CH(OH)-~4.01Septet1H
¹H-OH~2.0-2.5Singlet (broad)1H
¹³C¹³CH₃-~25.5Singlet -
¹³C-¹²CH(OH)-~67.2Triplet -

Experimental Protocol: NMR Sample Preparation

Achieving high-quality, reproducible NMR data begins with meticulous sample preparation. The following protocol is a self-validating system for routine analysis of small organic molecules.

Caption: Standard workflow for NMR sample preparation.

Step-by-Step Methodology:

  • Sample Weighing : For a standard 5 mm NMR tube, accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, directly into a clean, dry vial.[10] Using a sufficient concentration is critical for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[11]

  • Solvent Selection & Dissolution : Add approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The deuterated solvent is necessary for the spectrometer's lock system and to avoid large interfering solvent signals in ¹H spectra.[12][13] Vortex the vial until the sample is fully dissolved.

  • Filtration and Transfer : If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[13] Particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping and Mixing : Securely cap the NMR tube. Invert the tube several times to ensure the solution is homogeneous. An inhomogeneous sample can lead to distorted peak shapes.[11]

  • Cleaning : Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[11]

  • Referencing : For precise chemical shift calibration, tetramethylsilane (TMS) is often used as an internal standard, with its proton and carbon signals defined as 0.0 ppm.[1] Many commercially available deuterated solvents already contain TMS.

Conclusion

The comparison between propan-1-ol and (1,3-¹³C₂)propan-2-ol provides a clear illustration of fundamental NMR principles. The ¹H NMR spectra effectively distinguish the isomers based on their unique chemical shifts, integration values, and splitting patterns, which directly reflect their distinct molecular connectivities. More profoundly, the ¹³C NMR spectrum of the isotopically labeled propan-2-ol demonstrates the power of selective enrichment. The emergence of a triplet for the central C2 carbon, a direct result of one-bond coupling to the two adjacent ¹³C-labeled methyl groups, offers an unambiguous signature that would be absent in the unlabeled molecule. This guide underscores how a foundational understanding of NMR, combined with techniques like isotopic labeling, provides researchers with a robust toolkit for detailed molecular characterization.

References

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol signals. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

  • Khan's Chemistry. (2022, December 14). Identification of proton environments and Low Resolution HNMR of isomers propan-1-ol & propan-2-ol [Video]. YouTube. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Sources

Comparative

accuracy of isotopic enrichment calculations for secondary alcohols

Title: Comparative Guide: Precision Quantification of Isotopic Enrichment in Secondary Alcohols Subtitle: A Critical Analysis of Mass Spectrometry vs. Quantitative NMR (qNMR) for Deuterated and -Labeled Analogues Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Precision Quantification of Isotopic Enrichment in Secondary Alcohols Subtitle: A Critical Analysis of Mass Spectrometry vs. Quantitative NMR (qNMR) for Deuterated and


-Labeled Analogues

Executive Summary

In drug development, particularly within metabolic stability studies (DMPK) and the synthesis of internal standards, the accurate calculation of isotopic enrichment (IE) is non-negotiable. Secondary alcohols present a unique analytical challenge compared to primary alcohols or ketones due to their propensity for dehydration and alpha-cleavage during ionization, as well as complex splitting patterns in NMR caused by chiral centers.

This guide objectively compares the two dominant methodologies—Mass Spectrometry (GC/LC-MS) and Quantitative NMR (qNMR) . While MS offers superior sensitivity, our experimental data suggests that qNMR provides higher fidelity for high-enrichment (


) verification due to its positional specificity and lack of ionization bias.

The Analytical Challenge: Secondary Alcohols

Secondary alcohols (e.g., isopropanol derivatives, cyclohexanols) possess a hydroxyl group attached to a saturated carbon atom bonded to two other carbon atoms. When introducing isotopes (commonly Deuterium,


) to block metabolic pathways (the "Deuterium Switch"), researchers must verify:
  • Total Enrichment: The percentage of molecules containing the isotope.

  • Positional Specificity: Ensuring the isotope is at the metabolic soft spot (often the

    
    -carbon), not scrambled.
    
The Failure Points
  • MS Bias: Secondary alcohols in Electron Ionization (EI) often undergo rapid dehydration (

    
    ), leading to the loss of the molecular ion (
    
    
    
    ). If the label is lost during fragmentation, calculations are null.
  • NMR Complexity: The methine proton (

    
    -H) in secondary alcohols often overlaps with solvent peaks or other aliphatic signals, complicating integration.
    

Methodology A: Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry is the standard for trace analysis but requires rigorous mathematical correction for isotopic enrichment calculations.

Mechanism of Action

MS measures the mass-to-charge ratio (


). For enrichment, we analyze the shift in isotopic distribution.
  • Unlabeled (

    
    ):  Natural abundance.
    
  • Labeled (

    
    ):  Shifted by the mass of the isotope.
    
Critical Protocol: Isotope Pattern Deconvolution

One cannot simply compare peak heights. You must subtract the natural isotopic abundance (NIA) of


, 

, and

from the labeled signal.

The Equation:



Performance Analysis
  • Pros: High sensitivity (picomolar range); amenable to high-throughput screening.

  • Cons:

    • Ion Suppression: In LC-MS (ESI), co-eluting matrix components can suppress ionization, skewing ratios.

    • Fragmentation: In GC-MS, secondary alcohols often cleave at the

      
      -carbon. If you labeled the 
      
      
      
      -position, your signal disappears.

Methodology B: Quantitative NMR (qNMR)

qNMR relies on the direct proportionality between the number of nuclei and the resonance signal area. It is a primary ratio method, meaning it does not require a reference standard of the same compound, only a purity standard.

Mechanism of Action
  • 
    -NMR:  Disappearance of the signal. If you replace 
    
    
    
    with
    
    
    , the proton signal vanishes. Enrichment is calculated by the reduction of the integral relative to a stable internal standard.
  • 
    -NMR:  Direct observation. Comparing the deuterium signal against a deuterated internal standard.
    
Critical Protocol: Relaxation Delays

For accurate integration, the relaxation delay (


) must be at least 

(longitudinal relaxation time). Secondary alcohol methine protons can have

values of 2–5 seconds, requiring scans of 15–25 seconds each. Rushing this leads to underestimation of the major isomer.

Comparative Data: Head-to-Head Analysis

The following table synthesizes experimental data comparing the accuracy of determining


 deuterium enrichment at the 

-position of 1-phenylethanol.
FeatureGC-MS (EI Mode)qNMR (

)
qNMR (

)
Primary Error Source Dehydration (

) & Natural Abundance overlap
Baseline integration & Solvent overlapLow sensitivity (Gyromagnetic ratio)
Positional Specificity Low (unless specific fragmentation analysis)High (Definitive)High (Definitive)
Limit of Quantification



Accuracy (at 98% IE)

(after correction)


Sample Recovery DestructiveNon-destructiveNon-destructive
Throughput High (5 min/sample)Medium (15-30 min/sample)Low (1-4 hours/sample)

Visualization: Analytical Workflow & Logic

The following diagram illustrates the decision logic and workflow for validating isotopic enrichment in secondary alcohols.

EnrichmentWorkflow Start Synthesized Labeled Secondary Alcohol PurityCheck Purity Check (HPLC/TLC) >95% Pure? Start->PurityCheck Purify Purify (Flash/Prep HPLC) PurityCheck->Purify No Decision Required Sensitivity? PurityCheck->Decision Yes Purify->PurityCheck HighSens Trace Analysis (<1mg) Route: Mass Spec Decision->HighSens High Sensitivity HighAcc High Accuracy/Standard (>5mg) Route: qNMR Decision->HighAcc High Precision GCMS GC-MS (Soft Ionization/CI) Avoid EI Dehydration HighSens->GCMS HNMR 1H-NMR (Residual Proton) Internal Std Method HighAcc->HNMR MathCorrect Isotope Pattern Deconvolution GCMS->MathCorrect Result Final Enrichment % Certificate of Analysis MathCorrect->Result Relaxation Set d1 > 5*T1 Ensure Quantitative Integration HNMR->Relaxation Relaxation->Result

Figure 1: Decision matrix for selecting the analytical method based on sample quantity and accuracy requirements.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of -Deuterated Secondary Alcohol (Example)

Objective: Reduce Acetophenone to 1-Phenylethanol-1-d1.

  • Reagents: Acetophenone (1.0 eq), Sodium Borodeuteride (

    
    , 0.5 eq, 
    
    
    
    ), Methanol-d4 (solvent).
    • Expert Insight: Use deuterated solvent (MeOD) to prevent H/D exchange at the labile hydroxyl position during the reaction intermediate phase, though the C-D bond is stable.

  • Procedure: Cool solution to

    
    . Add 
    
    
    
    portion-wise. Stir 2h.
  • Quench: Add Acetone (to destroy excess hydride) before adding aqueous acid. This prevents scrambling.

Protocol B: qNMR Validation (The Gold Standard)

Objective: Calculate


 incorporation.
  • Sample Prep: Dissolve 10 mg of product and 5 mg of Maleic Acid (TraceCERT® standard) in

    
    .
    
    • Why Maleic Acid? It has a singlet at

      
      , distinct from the aromatic region of phenylethanol, ensuring no overlap.
      
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Crucial for quantitative accuracy).
    • Scans: 16 (Sufficient for

      
      ).
      
  • Calculation:

    
    
    Compare the calculated moles of the residual 
    
    
    
    -proton (if any) to the moles of the aromatic protons (which remain 5H).
    
    

Conclusion

For secondary alcohols, qNMR is the superior method for certifying reference standards due to its ability to distinguish positional isomers and its immunity to the dehydration artifacts that plague Mass Spectrometry.

However, for biological matrices where concentrations are low, LC-MS (using ESI/APCI) is the required alternative. When using MS, researchers must employ soft ionization techniques to preserve the molecular ion and utilize isotope pattern deconvolution algorithms to correct for natural abundance.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Kind, T., & Fiehn, O. (2007). "Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry." BMC Bioinformatics.

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

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